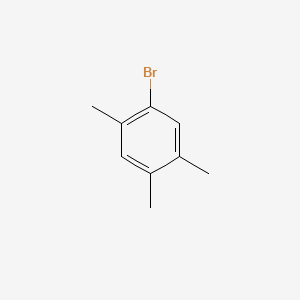1-Bromo-2,4,5-trimethylbenzene
CAS No.: 5469-19-2
Cat. No.: VC1961924
Molecular Formula: C9H11B
Molecular Weight: 199.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5469-19-2 |
|---|---|
| Molecular Formula | C9H11B |
| Molecular Weight | 199.09 g/mol |
| IUPAC Name | 1-bromo-2,4,5-trimethylbenzene |
| Standard InChI | InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 |
| Standard InChI Key | SCZXFZRJDVZMJI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)Br)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)Br)C |
| Boiling Point | 234.0 °C |
| Melting Point | 73.0 °C |
Introduction
Chemical Identity and Structure
Basic Identification
1-Bromo-2,4,5-trimethylbenzene is a substituted benzene derivative with three methyl groups at positions 2, 4, and 5, and a bromine atom at position 1. The compound is also known by several alternative names, including 5-bromo-1,2,4-trimethylbenzene and 5-Bromopseudocumene . Table 1 summarizes the key identification parameters of the compound.
Table 1: Identification Parameters of 1-Bromo-2,4,5-trimethylbenzene
| Parameter | Value |
|---|---|
| IUPAC Name | 1-bromo-2,4,5-trimethylbenzene |
| CAS Registry Number | 5469-19-2 |
| Molecular Formula | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol |
| MFCD Number | MFCD00000072 |
| InChIKey | SCZXFZRJDVZMJI-UHFFFAOYSA-N |
Structural Representation
The molecular structure of 1-bromo-2,4,5-trimethylbenzene features a benzene ring with three methyl substituents and one bromine atom. The structural representation can be described using various notations:
The compound has a planar aromatic structure with the bromine atom positioned orthogonal to the methyl groups. This arrangement contributes to its specific chemical and physical properties, distinguishing it from related brominated aromatic compounds.
Physical Properties
Basic Physical Characteristics
1-Bromo-2,4,5-trimethylbenzene exists as a solid at room temperature with specific physical properties that are important for its handling, storage, and applications. Table 2 summarizes these fundamental physical characteristics.
Table 2: Physical Properties of 1-Bromo-2,4,5-trimethylbenzene
| Property | Value | Source |
|---|---|---|
| Physical State (20°C) | Solid | |
| Melting Point | 72°C (345.15 K) | |
| Boiling Point | 234°C (507.15 K) | |
| Appearance | Not specified in sources | - |
| Solubility in Water | Practically insoluble |
The compound demonstrates low solubility in water, which is typical for brominated aromatic compounds with multiple alkyl substituents. This hydrophobic nature is an important consideration for its applications in organic synthesis and chemical processes.
Thermodynamic Properties
Additional thermodynamic properties provide insights into the compound's behavior under various conditions, which is valuable for chemical process design and theoretical studies. Table 3 presents calculated thermodynamic properties of 1-bromo-2,4,5-trimethylbenzene.
Table 3: Thermodynamic Properties of 1-Bromo-2,4,5-trimethylbenzene
These thermodynamic parameters are essential for understanding the compound's phase behavior, stability, and reactivity under various conditions, facilitating its effective utilization in chemical processes and research applications.
Chemical Properties and Reactivity
The chemical behavior of 1-bromo-2,4,5-trimethylbenzene is significantly influenced by both the bromine substituent and the three methyl groups attached to the benzene ring. The bromine atom serves as a good leaving group, making the compound valuable in various organic synthesis reactions, particularly those involving carbon-carbon bond formation such as coupling reactions. The methyl groups, being electron-donating, influence the reactivity pattern of the aromatic ring.
The compound can participate in various reaction types, including:
-
Nucleophilic aromatic substitution reactions, although these may require harsher conditions due to the electron-donating effect of the methyl groups
-
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) where the carbon-bromine bond can be utilized to form new carbon-carbon bonds
-
Metalation reactions, where the bromine can be exchanged with metals like lithium or magnesium to form organometallic reagents
While specific reactivity data for 1-bromo-2,4,5-trimethylbenzene is limited in the available search results, its chemical behavior can be reasonably predicted based on the known reactivity patterns of brominated aromatic compounds with similar structures.
Related Compounds
Isomers and Similar Structures
Several structural relatives of 1-bromo-2,4,5-trimethylbenzene exist, differing in the position of substituents or in the type of substituents present. These related compounds include:
-
1-bromo-2,3,5-trimethylbenzene (CAS: 31053-99-3): An isomer with a different arrangement of methyl groups .
-
Bromotoluenes: Simpler brominated derivatives of toluene, including ortho-bromotoluene (1-bromo-2-methylbenzene), meta-bromotoluene (1-bromo-3-methylbenzene), and para-bromotoluene (1-bromo-4-methylbenzene) .
-
Benzyl bromide: An isomer of bromotoluene where the bromine is attached to the methyl group rather than the aromatic ring .
The relationship between these compounds provides insight into how subtle structural changes can influence physical properties and chemical reactivity.
Derivatives
More complex derivatives of 1-bromo-2,4,5-trimethylbenzene have been reported, including:
1-bromo-2,4,5-trimethyl-3,6-dinitrobenzene (CAS: 5877-60-1): A derivative featuring two additional nitro groups, resulting in a compound with the molecular formula C₉H₉BrN₂O₄ and different chemical properties .
This derivative represents how 1-bromo-2,4,5-trimethylbenzene can serve as a building block for more complex molecules with specialized properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume